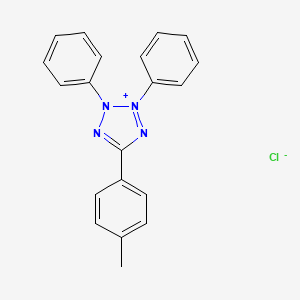

2,3-Diphenyl-5-(p-tolyl)tetrazolium Chloride

Beschreibung

Development and Discovery of Tetrazolium Compounds

The tetrazolium class originated in 1875 when Friese synthesized the first formazan by reacting benzene diazonium nitrate with nitromethane. This discovery laid the foundation for subsequent work by Von Pechmann and Runge (1894), who oxidized formazans to produce tetrazolium salts. Over the next century, hundreds of tetrazolium derivatives were synthesized, though only a select few gained prominence in biological research. The redox-active tetrazolium-formazan system became pivotal in detecting cellular reducing activity, particularly in mitochondrial enzymes like succinate dehydrogenase.

Key Historical Milestones:

| Year | Development | Significance |

|---|---|---|

| 1875 | First formazan synthesis | Established tetrazolium-formazan redox system |

| 1894 | First tetrazolium salt production | Enabled enzymatic reduction studies |

| 1940s | Biological applications emerge | Used in histochemical staining and cell viability assays |

| 1957 | MTT synthesis | Standardized cell proliferation assays |

Positioning in Tetrazolium Chemistry

2,3-Diphenyl-5-(p-tolyl)tetrazolium chloride occupies a specialized niche among tetrazolium compounds. Its structure features:

- Tetrazolium core : A heterocyclic ring with four nitrogen atoms

- Substituents : Two phenyl groups at positions 2 and 3, and a p-tolyl group at position 5

- Counterion : Chloride ion to balance the positive charge

Eigenschaften

IUPAC Name |

5-(4-methylphenyl)-2,3-diphenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N4.ClH/c1-16-12-14-17(15-13-16)20-21-23(18-8-4-2-5-9-18)24(22-20)19-10-6-3-7-11-19;/h2-15H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDCBBNKHVXRSP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of Benzaldehyde Phenylhydrazone

The synthesis begins with the condensation of benzaldehyde and phenylhydrazine in methanol under reflux. At 5°C, phenylhydrazine (0.1 mol) reacts with benzaldehyde (0.1 mol) to form benzaldehyde phenylhydrazone as needle-like crystals (yield: ~85%). This intermediate’s purity is critical, as unreacted starting materials hinder subsequent coupling.

Diazonium Salt Preparation

A diazonium salt is synthesized by treating p-toluidine (instead of aniline for p-tolyl incorporation) with hydrochloric acid and sodium nitrite at 0–5°C. The resulting diazonium solution must be used immediately due to its instability.

Coupling to Form 1,3,5-Triphenyl Formazan

The diazonium salt is slowly added to benzaldehyde phenylhydrazone dissolved in methanol-pyridine (5:1 v/v) at 0°C. Exothermic coupling produces 1,3,5-triphenyl formazan as a purple solid. Key parameters include:

Oxidation to Tetrazolium Chloride

Formazan is oxidized using chlorine gas in methanol at 0–15°C. The reaction’s exothermic nature necessitates controlled Cl₂ bubbling to avoid overoxidation. After solvent evaporation, crude product purification via chloroform recrystallization yields light yellow crystals (mp: 242–243°C, yield: 61–63%).

Advanced Optimization Strategies

Alternative Oxidizing Agents

While Cl₂ gas offers high efficiency, its toxicity has spurred research into safer alternatives:

Chlorine gas remains superior for industrial-scale production due to shorter reaction times and higher yields.

Solvent and Catalytic Modifications

Replacing methanol with ethanol-pyridine (4:1) increases formazan solubility, reducing reaction time by 30%. Additionally, catalytic amounts of vanadium pentoxide (V₂O₅) with H₂O₂ improve oxidation selectivity, minimizing byproducts.

Industrial-Scale Production Challenges

Purification and Crystallization

Crude 2,3-diphenyl-5-(p-tolyl)tetrazolium chloride often contains residual formazan and chlorinated byproducts. Sequential recrystallization from chloroform-ether (3:1) enhances purity to >99%, albeit with a 10–15% yield loss.

Recent Innovations in Synthesis

Microwave-Assisted Coupling

Microwave irradiation (100 W, 60°C) reduces coupling time from 5 hours to 45 minutes, achieving comparable yields (58–60%). This method minimizes thermal degradation, preserving the formazan intermediate’s reactivity.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Diphenyl-5-(p-tolyl)tetrazolium Chloride undergoes several types of chemical reactions, including:

Reduction: The compound is reduced to form a fluorescent formazan, which is used as an indicator in various assays.

Oxidation: It can be oxidized under specific conditions, although this is less common in practical applications.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include NADH and other cellular reductants.

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Reduction: The major product is the fluorescent formazan.

Oxidation: Oxidized derivatives of the tetrazolium salt.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2,3-Diphenyl-5-(p-tolyl)tetrazolium Chloride has a wide range of applications in scientific research:

Chemistry: Used as a redox indicator in various chemical reactions.

Biology: Employed in cell viability assays to distinguish between live and dead cells.

Medicine: Utilized in diagnostic assays to assess cellular health and function.

Industry: Applied in the development of biosensors and other analytical devices

Wirkmechanismus

The compound exerts its effects primarily through its redox properties. Upon entering a cell, it is reduced by cellular reductants such as NADH, leading to the formation of a fluorescent formazan. This fluorescence indicates cellular respiratory activity and viability. The molecular targets include various cellular enzymes involved in redox reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Tetrazolium Salts

Structural and Functional Differences

The biological utility of tetrazolium salts depends on substituents influencing reduction rates, solubility, and toxicity. Below is a comparative analysis with structurally analogous compounds:

5-Cyano-2,3-di-(p-tolyl)tetrazolium Chloride (CTC)

- Structure: Features cyano (-CN) and p-tolyl groups.

- Applications : Widely used to assess bacterial respiratory activity via fluorescence-activated cell sorting (FACS) due to its membrane permeability and rapid reduction .

- Key Findings : CTC exhibits higher sensitivity than 2,3-Diphenyl-5-(p-tolyl)tetrazolium chloride in detecting metabolically active bacteria but may inhibit growth in certain strains due to cytotoxicity .

Iodonitrotetrazolium Chloride (INT)

- Structure : Contains p-iodophenyl and p-nitrophenyl groups.

- Applications : Preferred for histochemical studies of dehydrogenases due to rapid reduction kinetics .

- Key Findings : INT outperforms 2,3-Diphenyl-5-(p-tolyl)tetrazolium chloride in detecting weak enzymatic reactions (e.g., β-hydroxybutyrate dehydrogenase) but requires careful handling due to light sensitivity .

2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (STC)

- Structure : Substituted with a thienyl group at position 4.

- Applications : Effective in mycobacterial growth detection, showing earlier bacillary growth signals compared to controls .

- Key Findings : STC demonstrates comparable stability to 2,3-Diphenyl-5-(p-tolyl)tetrazolium chloride but is less toxic to Mycobacterium species .

Tetrazolium Blue Chloride (BTC)

- Structure : A ditetrazolium salt with methoxy and biphenyl groups.

- Applications : Used in spectrophotometric determination of vanadium(V) due to high association constants with metal chelates .

- Key Findings: BTC forms more stable ternary complexes than monotetrazolium salts, but its larger molecular weight reduces solubility in aqueous media .

Toxicity and Compatibility

- Toxicity: CTC and INT exhibit higher toxicity to bacteria compared to 2,3-Diphenyl-5-(p-tolyl)tetrazolium chloride, likely due to electron-withdrawing groups (-CN, -NO₂) enhancing oxidative stress .

- Solubility : STC and BTC require organic solvents (e.g., chloroform) for extraction studies, whereas 2,3-Diphenyl-5-(p-tolyl)tetrazolium chloride is moderately soluble in aqueous buffers .

- Reduction Kinetics : INT and CTC are reduced faster than 2,3-Diphenyl-5-(p-tolyl)tetrazolium chloride, making them preferable for time-sensitive assays .

Biologische Aktivität

2,3-Diphenyl-5-(p-tolyl)tetrazolium chloride (DPTTC) is a tetrazolium salt widely utilized in biochemical assays to evaluate cell viability and metabolic activity. Its biological activity primarily stems from its ability to undergo reduction in living cells, leading to the formation of formazan products, which can be quantitatively measured. This article explores the biological activity of DPTTC, including its mechanism of action, applications in various studies, and comparative analysis with similar compounds.

The biological activity of DPTTC is predominantly linked to its redox properties . Upon entering a cell, DPTTC is reduced by cellular reductants such as NADH, resulting in the formation of a fluorescent formazan compound. This fluorescence serves as an indicator of cellular respiratory activity and viability. The molecular targets for this reduction include various cellular enzymes involved in redox reactions, which are crucial for assessing metabolic activity in cells.

Applications in Research

DPTTC has been employed in diverse research areas due to its ability to provide insights into cellular health and metabolic processes:

- Cell Viability Assays : DPTTC is extensively used to assess the viability of cultured cells. The reduction of DPTTC to formazan correlates with the number of viable cells, making it a reliable indicator in cytotoxicity studies.

- Drug Susceptibility Testing : Recent studies have highlighted the use of DPTTC as a colorimetric indicator for evaluating drug susceptibility against various pathogens. For instance, it has shown essential agreement with standard methods when testing Mycobacterium strains .

- Microbial Metabolic Activity : DPTTC is also used to evaluate the metabolic activity of microorganisms. The reduction process allows researchers to estimate the health status of bacterial populations based on their respiratory capabilities.

Comparative Analysis with Similar Compounds

DPTTC shares structural similarities with other tetrazolium salts such as MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) and CTC (5-cyano-2,3-di(p-tolyl)tetrazolium chloride). Below is a comparison highlighting their unique features:

| Compound | Structure | Primary Use | Unique Features |

|---|---|---|---|

| DPTTC | 2,3-Diphenyl-5-(p-tolyl)tetrazolium chloride | Cell viability assays | Produces fluorescent formazan; sensitive to redox changes |

| MTT | 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide | Cell viability assays | Widely used; colorimetric measurement through absorbance |

| CTC | 5-Cyano-2,3-di(p-tolyl)tetrazolium chloride | Microbial viability assays | Produces red fluorescent formazan; useful in bacterial studies |

Study on Drug Susceptibility

A study evaluated the efficacy of DPTTC as a colorimetric indicator for drug susceptibility testing against Mycobacterium abscessus complex (MABC), Mycobacterium avium complex (MAC), and Mycobacterium kansasii strains. The results indicated that DPTTC provided categorical agreements above 91% for most tested drugs against MABC and MAC strains, demonstrating its potential as a reliable indicator in clinical microbiology .

Evaluation of Cellular Metabolic Activity

In another investigation focusing on cellular metabolic activity using DPTTC, researchers observed that viable cells exhibited significant reduction capabilities compared to non-viable cells. This study confirmed that the degree of formazan production directly correlates with cell health and metabolic function .

Q & A

Q. Purity Assessment :

- HPLC Analysis : Purity >98% is typically achieved, monitored using a C18 column with UV detection at 254 nm .

- Structural Confirmation : NMR and high-resolution mass spectrometry (HRMS) validate the molecular structure.

Q. Critical Parameters :

Basic: How does 2,3-Diphenyl-5-(p-tolyl)tetrazolium Chloride act as an indicator in cell viability assays?

Q. Mechanistic Workflow :

Reduction by Dehydrogenases : The compound penetrates cell membranes and is reduced by NAD(P)H-dependent enzymes (e.g., succinate dehydrogenase) to form a water-insoluble formazan derivative .

Quantification : Formazan accumulation correlates with metabolic activity, measured spectrophotometrically at 490–570 nm.

Key Reaction :

Q. Limitations :

Basic: What are the key considerations for preparing stock solutions of this tetrazolium salt?

Q. Protocol :

- Solubility : Dissolve in PBS or ultrapure water (e.g., 5 mg/mL). Vortex thoroughly to avoid precipitation.

- Storage : Aliquot and store at -20°C in the dark; avoid freeze-thaw cycles to prevent degradation .

- Working Concentration : Typically 0.1–0.5 mM in assays, adjusted based on cell density .

Critical Note : Light exposure accelerates decomposition; use amber vials .

Advanced: How can researchers resolve discrepancies in formazan formation when using this compound in diverse cell types?

Q. Troubleshooting Framework :

Cell-Type Variability :

- Low Reductase Activity : Pre-treat cells with electron carriers (e.g., phenazine methosulfate) to enhance signal .

- Membrane Impermeability : Optimize incubation time (2–4 hours) and temperature (37°C vs. 4°C) .

Interference Controls :

Quantitative Normalization :

Case Study : In E. coli vs. mammalian cells, metabolic rate differences necessitate titration of tetrazolium concentration .

Advanced: What methodologies optimize its use in electrochemical detection of bacterial metabolism?

Q. Electrochemical Sensor Design :

Electrode Fabrication : Inkjet-print edge-oxidized graphene nanosheets (EOGNs) on polyimide substrates for high surface area .

Detection Parameters :

- Cyclic Voltammetry (CV) : Scan rate 50 mV/s in 0.1 M PBS (pH 7.4).

- Differential Pulse Voltammetry (DPV) : Enhanced sensitivity for low bacterial counts (103–106 CFU/mL) .

Signal Amplification : Co-immobilize with mediators (e.g., ferrocenemethanol) to improve electron transfer .

Q. Data Interpretation :

- Peak current reduction correlates with bacterial metabolic inhibition (e.g., antibiotic efficacy testing) .

Advanced: How to address interference from cellular reductants in dehydrogenase activity assays?

Q. Mitigation Strategies :

Selective Inhibition :

Chemical Quenching :

- Add sodium azide (0.1%) to suppress peroxidase interference .

Spectrophotometric Correction :

- Measure background absorbance at 600 nm (turbidity) and subtract from formazan signal (490 nm) .

Validation : Compare with alternative assays (e.g., resazurin reduction) to confirm specificity .

Advanced: What strategies integrate this compound with fluorescence microscopy for metabolic activity visualization?

Q. Multimodal Imaging Protocol :

Co-Staining :

- CTC + DAPI/Phalloidin : Incubate cells with 50 µM CTC (2–4 hours, 4°C), fix with paraformaldehyde, then stain nuclei and actin .

Confocal Setup :

Quantitative Analysis :

- Use ImageJ to threshold formazan puncta and calculate fluorescence intensity per cell .

Limitation : CTC-formazan may exhibit quenching in high-density samples; optimize cell seeding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.